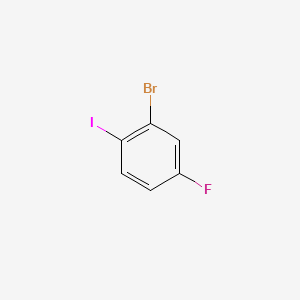

2-Bromo-4-fluoro-1-iodobenzene

Description

Significance of Polyhalogenated Aromatics in Organic Synthesis and Material Science

Polyhalogenated aromatic compounds are organic molecules that contain a benzene (B151609) ring substituted with multiple halogen atoms (fluorine, chlorine, bromine, or iodine). These compounds serve as crucial intermediates in a wide array of chemical transformations. mdpi.com Their utility stems from the carbon-halogen bonds, which can be selectively cleaved and functionalized, primarily through metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. mdpi.com This allows for the precise introduction of various functional groups, enabling the construction of complex organic frameworks. chemimpex.com

In the realm of organic synthesis , polyhalogenated aromatics are indispensable for creating novel pharmaceuticals and agrochemicals. mdpi.comchemimpex.com The presence of halogens can significantly influence the biological activity of a molecule by altering its lipophilicity, metabolic stability, and binding interactions with biological targets. science.gov

In material science , these compounds are employed in the synthesis of advanced materials, including polymers, liquid crystals, and organic semiconductors. chemimpex.comnih.gov The incorporation of halogenated aromatic units into polymers can enhance their thermal stability, flame retardancy, and electronic properties. nih.gov For instance, they are used to create functional monomers for specialty and conductive polymers utilized in electronics and display technologies. chemimpex.com

Overview of Strategic Research Directions for 2-Bromo-4-fluoro-1-iodobenzene

The research applications of this compound are largely dictated by the distinct reactivity of its three halogen substituents. The iodine atom is the most reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, followed by bromine, with fluorine being the least reactive under these conditions. This reactivity difference allows for a stepwise and site-selective functionalization of the aromatic ring.

Key research directions for this compound include:

Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents and antibiotics. chemimpex.com Its ability to undergo selective cross-coupling reactions makes it a valuable building block in the assembly of complex drug candidates. chemimpex.com

Organic Synthesis: A significant application is in the synthesis of tetrasubstituted alkenes through stereo- and regioselective stannyllithiation of diarylacetylenes. chemicalbook.comucsb.edu This highlights its utility in creating sterically hindered and electronically complex molecules.

Material Science: The compound is utilized in the production of advanced materials like polymers and liquid crystals, which are essential for modern electronics and display technologies. chemimpex.com

Fluorinated Compounds Synthesis: It acts as a precursor for synthesizing other valuable fluorinated compounds, which have widespread applications in agrochemicals and specialty chemicals. chemimpex.com

Positional Isomerism and its Influence on Reactivity and Applications

Positional isomerism, the different spatial arrangement of substituents on the aromatic ring, plays a crucial role in determining the chemical reactivity and potential applications of a molecule. In the case of bromo-fluoro-iodobenzenes, the relative positions of the bromine, fluorine, and iodine atoms significantly impact the electronic environment of the benzene ring and the steric accessibility of each reaction site.

The reactivity of the halogen atoms in cross-coupling reactions generally follows the order I > Br > Cl >> F. This is due to the decreasing bond strength of the carbon-halogen bond down the group. Therefore, in this compound, the C-I bond is the most susceptible to cleavage, allowing for selective reactions at the C1 position.

The electronic effects of the substituents also play a critical role. Fluorine is the most electronegative halogen and exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the ring towards electrophilic aromatic substitution. wikipedia.org However, it also has a positive resonance effect (+M effect) due to its lone pairs of electrons, which can donate electron density to the ring. wikipedia.org This +M effect directs incoming electrophiles to the ortho and para positions. In this compound, the fluorine at C4 will direct incoming electrophiles to the C3 and C5 positions.

The specific substitution pattern of this compound, with the halogens at positions 1, 2, and 4, creates a unique electronic and steric environment that influences its reactivity compared to its other positional isomers. For example, in an isomer like 1-Bromo-3-fluoro-4-iodobenzene, the steric hindrance around the iodine atom is different, which could affect the rate and yield of cross-coupling reactions. Similarly, the directing effects of the halogens in electrophilic substitution reactions will lead to different products for each isomer.

The table below outlines some of the known positional isomers of bromo-fluoro-iodobenzene, highlighting the importance of precise substitution for targeted applications.

| Compound Name | CAS Number |

| This compound | 202865-73-4 |

| 4-Bromo-1-fluoro-2-iodobenzene (B56243) | 116272-41-4 |

| 4-Bromo-2-fluoro-1-iodobenzene | 105931-73-5 |

| 1-Bromo-3-fluoro-4-iodobenzene | 105931-73-5 |

| 2-Bromo-1-fluoro-4-iodobenzene | 811842-30-5 |

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-4-fluoro-1-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFI/c7-5-3-4(8)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGPZAZTXZCUMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378414 | |

| Record name | 2-Bromo-4-fluoro-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202865-73-4 | |

| Record name | 2-Bromo-4-fluoro-1-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202865-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluoro-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Transformative Strategies for 2 Bromo 4 Fluoro 1 Iodobenzene

Regioselective Synthetic Routes to Halogenated Benzene (B151609) Derivatives

The synthesis of halogenated benzenes with specific substitution patterns is governed by the principles of electrophilic aromatic substitution, where the regiochemical outcome is dictated by the electronic and steric effects of the substituents already present on the ring. byjus.com Halogens as substituents are deactivating yet ortho-, para-directing towards electrophiles due to the interplay of their electron-withdrawing inductive effect (-I) and electron-donating mesomeric effect (+M). byjus.com

Achieving high regioselectivity in the synthesis of multi-halogenated benzenes is a significant challenge because direct halogenation often yields mixtures of isomers. google.com For instance, the bromination of fluorobenzene (B45895) tends to produce a mixture of 1-bromo-4-fluorobenzene (B142099) and 1-bromo-2-fluorobenzene, with the para-isomer being the major product. google.com To overcome these challenges, chemists employ a variety of strategies including the use of specific catalysts, blocking groups, or multi-step reaction sequences that leverage the distinct directing effects of different functional groups. oup.com For example, Lewis acids like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) are commonly used to catalyze halogenation reactions. masterorganicchemistry.com Advanced methods, such as the use of hypervalent iodine reagents or benzeneseleninyl chloride with aluminum halides, have been developed to achieve highly selective para-halogenation of activated aromatic rings. oup.comrsc.org

Precursor-Based Approaches to 2-Bromo-4-fluoro-1-iodobenzene

Due to the difficulty of achieving the desired 1,2,4-substitution pattern with three different halogens via direct, sequential halogenation of benzene, precursor-based approaches are generally favored. These methods start with a substituted benzene ring that guides the subsequent introduction of halogens into the correct positions.

One of the most reliable methods for introducing an iodine atom at a specific position on an aromatic ring is the Sandmeyer-type reaction, which involves the diazotization of a primary aromatic amine followed by reaction with an iodide salt. This protocol is highly effective for synthesizing compounds like this compound from an appropriately substituted aniline (B41778) precursor.

A plausible synthetic route starts with 3-bromo-5-fluoroaniline. The synthesis of this precursor itself requires regioselective control. A common method to introduce bromine at the 3-position of a fluoroaniline (B8554772) derivative involves diazotization followed by a Sandmeyer reaction. Once the precursor is obtained, the synthesis proceeds as follows:

Diazotization: The aniline derivative (e.g., 3-bromo-5-fluoroaniline) is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), at low temperatures (0–5 °C) to form a diazonium salt. prepchem.comchemicalbook.com

Iodination: The resulting diazonium salt solution is then added to a solution of an iodide salt, such as potassium iodide (KI). prepchem.com This causes the diazonium group (-N₂⁺) to be replaced by an iodine atom, with the evolution of nitrogen gas. prepchem.comchemicalbook.com

A similar, documented synthesis for the isomer 4-bromo-1-fluoro-2-iodobenzene (B56243) from 5-bromo-2-fluoroaniline (B1303259) highlights the practicality of this approach. The process involves diazotization with sodium nitrite in aqueous sulfuric acid, followed by the addition of the diazonium salt solution to aqueous potassium iodide. prepchem.com This type of reaction is known to produce the target iodo-compound in good yields after purification. For instance, the synthesis of 2-bromo-4-chloro-1-iodobenzene (B1338351) from 2-bromo-4-chloroaniline (B1265534) using this method resulted in an 81% yield. chemicalbook.com

| Step | Reagents | Temperature | Outcome | Reference |

| Diazotization | Sodium nitrite, Sulfuric acid, Water | 0–5 °C | Formation of diazonium sulphate | prepchem.com |

| Iodination | Potassium iodide, Water | 5–6 °C to ambient | Replacement of diazonium group with iodine | prepchem.com |

This interactive table summarizes the general conditions for a Sandmeyer-type iodination reaction based on a similar synthesis.

While challenging, sequential halogenation can be employed if the directing effects of the substituents are carefully exploited. Starting from a monosubstituted benzene, such as fluorobenzene, introduces the first level of regiochemical control. The fluorine atom is an ortho-, para-director.

Bromination of Fluorobenzene: The bromination of fluorobenzene with bromine (Br₂) and a Lewis acid catalyst like iron filings or FeBr₃ would primarily yield 4-bromofluorobenzene.

Iodination of 4-Bromofluorobenzene: The subsequent introduction of iodine onto 4-bromofluorobenzene presents a greater challenge. Both the fluorine and bromine atoms are ortho-, para-directors. The fluorine at position 1 and bromine at position 4 would direct an incoming electrophile (I⁺) to positions 2 and 3. The electronic effects (-I, +M) of both halogens deactivate the ring, making the reaction sluggish. byjus.com Iodination with I₂ requires an oxidizing agent (e.g., nitric acid, hydrogen peroxide) to generate the electrophilic iodine species (I⁺). masterorganicchemistry.com The regioselectivity would be influenced by the combined directing effects and steric hindrance, likely leading to a mixture of products that are difficult to separate.

Given these complexities, the diazotization route from a pre-functionalized aniline is generally considered a more efficient and regioselective strategy for the synthesis of this compound.

Diazotization and Iodination Protocols from Substituted Anilines

Advanced Functionalization and Derivatization Strategies

The three distinct halogen atoms of this compound offer a platform for selective functionalization, primarily through halogen-metal exchange or directed metalation, allowing for the introduction of a wide range of electrophiles.

Halogen-metal exchange is a powerful tool for creating organometallic reagents from aryl halides. The rate of exchange typically follows the trend I > Br > Cl >> F. This reactivity difference allows for selective metalation at one of the halogenated positions.

Iodine-Magnesium/Lithium Exchange: The C–I bond is the most labile among the three carbon-halogen bonds in this compound. Treatment with organolithium reagents (like n-butyllithium or s-butyllithium) or Grignard reagents (like isopropylmagnesium chloride) at low temperatures would selectively replace the iodine atom. This generates a lithiated or magnesiated intermediate at the C-1 position, leaving the bromine and fluorine atoms intact. uncw.eduumich.edu This newly formed organometallic species can then react with various electrophiles. For example, the compound is used in the stereo- and regioselective stannyllithiation of diarylacetylenes, which proceeds via a halogen-metal exchange. thermofisher.comfishersci.at

Bromine-Lithium Exchange: While less reactive than the C-I bond, the C-Br bond can also undergo metal-halogen exchange. uncw.edu By using a specific amount of a lithiating agent or by performing the reaction on a substrate where the iodine has been replaced, selective metalation at the C-2 position can be achieved. This provides an alternative route to a different regioisomer of the functionalized product.

These exchange reactions are typically performed at low temperatures (e.g., -78 °C) in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether to prevent side reactions. uncw.edu

| Halogen | Metalating Agent | Selectivity | Resulting Intermediate | Reference |

| Iodine | n-BuLi or i-PrMgCl | High (most reactive) | 1-Lithio/magnesio-2-bromo-4-fluorobenzene | uncw.eduumich.edu |

| Bromine | n-BuLi | Possible (less reactive than iodine) | 2-Lithio-4-fluoro-1-iodobenzene | uncw.edu |

This interactive table illustrates the selectivity of halogen-metal exchange reactions on the target compound.

Directed ortho metalation (DoM) is a deprotonation strategy where a substituent on the aromatic ring, known as a directing metalation group (DMG), directs an organolithium base to deprotonate the adjacent ortho-position. wikipedia.org While the halogens in this compound are not classic DMGs like amides or methoxy (B1213986) groups, the acidity of the ring protons is influenced by the electron-withdrawing nature of the halogens.

The most acidic proton on the 1-bromo-3-fluorobenzene (B1666201) scaffold is located between the two halogens. However, in this compound, all protons are ortho to at least one halogen. The proton at C-3 is ortho to both bromine and fluorine, while the proton at C-5 is ortho to fluorine and iodine. The acidity of these protons can be exploited for deprotonation using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). researchgate.net Deprotonation would likely occur at the most acidic position, which is influenced by the cumulative inductive effects of the neighboring halogens.

Once the aryllithium species is formed via deprotonation, it can be "trapped" by adding an electrophile (E⁺). umich.eduacs.org This results in the formation of a new carbon-electrophile bond at a specific position, allowing for the synthesis of highly substituted aromatic compounds. wikipedia.orgacs.org This strategy offers a complementary approach to halogen-metal exchange for functionalizing the aromatic ring.

Thermally Induced Isomerization of this compound: A Non-Observed Phenomenon in Current Literature

An extensive review of scientific literature and chemical databases reveals no specific research or documented findings on the thermally induced isomerization of this compound through a halogen dance mechanism for the purpose of regioisomer control. The "halogen dance" is a well-established reaction in organic synthesis, but it is characteristically a base-catalyzed process, requiring a strong base to initiate the migration of a halogen atom on an aromatic ring.

Purely thermal rearrangements of aromatic compounds are also known, but these typically involve high-energy processes that can lead to skeletal reorganization of the aromatic ring itself, rather than the specific, controlled migration of a halogen substituent characteristic of a halogen dance. wikipedia.org The thermal stability of this compound is noted in safety data sheets, which indicate that the compound is stable under normal handling and storage conditions, with decomposition occurring at high temperatures to generate hydrogen halides and carbon oxides. synquestlabs.com This decomposition pathway is distinct from a controlled isomerization.

The halogen dance reaction proceeds via the formation of an aryl anion intermediate, which is then quenched by an electrophile after the halogen has migrated. This process is driven by the relative stability of the possible aryl anion intermediates. In the absence of a strong base, the formation of such an intermediate is not favored, and thus a thermally induced halogen dance is not a mechanistically plausible or observed phenomenon for compounds like this compound under typical laboratory conditions.

While theoretical studies have been conducted on the isomerization of various organic molecules, including those with halogen substituents, no computational or theoretical research was found that specifically predicts or analyzes the thermally induced isomerization of this compound or its regioisomers via a halogen dance pathway. sioc-journal.cnrsc.orgsioc-journal.cnpolyu.edu.hknih.gov

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 4 Fluoro 1 Iodobenzene

Differential Reactivity of Halogen Substituents (Bromine, Fluorine, Iodine)

The reactivity of the halogen substituents in 2-bromo-4-fluoro-1-iodobenzene is dictated by the strength of the carbon-halogen (C-X) bond. The bond dissociation energies decrease in the order of C-F > C-Br > C-I. Consequently, the carbon-iodine bond is the weakest and most labile, making the iodine atom the most reactive leaving group among the three. The carbon-bromine bond is stronger than the C-I bond but significantly weaker than the carbon-fluorine bond. The C-F bond is the strongest and is generally unreactive under conditions typically used for cross-coupling reactions, effectively acting as a stable substituent. This predictable hierarchy in reactivity (I > Br >> F) is fundamental to the synthetic utility of this compound, enabling sequential and site-selective functionalization of the aromatic ring. nih.govwikipedia.org

The reaction pathways of this compound are governed by a combination of electronic and steric factors imparted by the halogen substituents.

Electronic Effects: All three halogens exert a negative inductive effect (-I), withdrawing electron density from the aromatic ring. Fluorine is the most electronegative, and its strong -I effect can influence the reactivity of adjacent positions. Conversely, halogens also exhibit a positive mesomeric effect (+M) through donation of their lone pair electrons to the π-system. For fluorine, this +M effect is weak. The interplay of these effects deactivates the ring towards electrophilic substitution while directing incoming groups. In the context of metal-catalyzed cross-coupling, the high polarizability of the iodine atom facilitates the initial oxidative addition step with the metal catalyst (e.g., Palladium(0)), further enhancing its reactivity over bromine and fluorine.

Steric Effects: The relative size of the halogen atoms (I > Br > F) plays a crucial role in directing the regioselectivity of reactions. The large iodine atom at the C1 position and the bromine atom at the C2 position create significant steric hindrance. This can influence which of the reactive sites is more accessible to a catalyst or reagent. In many cross-coupling reactions, the less sterically hindered and most electronically activated C-I bond is the exclusive site of initial reaction. nih.gov

Stereoselective and Regioselective Transformations

The well-defined reactivity hierarchy of the halogens in this compound makes it an excellent substrate for highly regioselective and stereoselective reactions. One notable application is in the synthesis of complex, multi-substituted molecules where precise control of substituent placement is critical.

The compound is employed in the stereo- and regioselective stannyllithiation of diarylacetylenes, which is a method for producing tetrasubstituted alkenes. thermofisher.com Furthermore, its utility in regioselective double Stille coupling reactions has been demonstrated. In a reaction with a bicyclic stannolane catalyzed by a palladium complex, this compound yielded the coupling product with exceptional regioselectivity. lookchem.com The reaction occurred preferentially at the C-I bond over the C-Br bond, affording the desired regioisomer in a 96:4 ratio. lookchem.com This high degree of control underscores the predictable reactivity of the C-I bond, allowing it to be selectively targeted while leaving the C-Br and C-F bonds intact for potential subsequent transformations.

Metal-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Br bonds allows for selective, sequential couplings, providing a pathway to complex molecular architectures from a single starting material.

Palladium catalysts are widely used for activating aryl halides, and their application with this compound demonstrates remarkable chemoselectivity.

Suzuki Coupling: The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a common application. Given the reactivity trend, the C-I bond undergoes oxidative addition with the Pd(0) catalyst much faster than the C-Br bond. This allows for selective coupling at the C1 position. While specific studies detailing Suzuki coupling with this compound are not prevalent in readily available literature, the principles are well-established for polyhalogenated arenes. nih.govfishersci.co.uk The reaction would typically involve a palladium catalyst like Pd(PPh₃)₄ or a more advanced system with specialized ligands, a base such as Na₂CO₃ or K₂CO₃, and an arylboronic acid.

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl halide. This reaction is highly effective for this compound, again proceeding selectively at the most reactive C-I bond. wikipedia.org This allows for the introduction of an alkynyl group at the C1 position, leaving the bromine at C2 available for a subsequent, different coupling reaction. The reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst and an amine base. organic-chemistry.org The selective Sonogashira coupling of polyhalogenated arenes has been shown to proceed exclusively at the terminal C-I bonds, which are less sterically hindered and more reactive. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an alkene with an aryl halide. A derivative of the target compound, 2-bromo-4-fluoro-N-(2-(1-phenylvinyl)phenyl)aniline, has been used in a palladium-catalyzed intramolecular Heck reaction. acs.org This transformation was used to synthesize dihydroindeno[1,2,3-kl]acridines, demonstrating the utility of the bromo-fluoro-phenyl moiety in constructing complex heterocyclic systems. The reaction conditions were optimized by screening different palladium sources, ligands, and bases.

| Substrate 1 | Substrate 2 | Catalyst System | Product | Yield | Regioisomeric Ratio (I vs. Br coupling) |

|---|---|---|---|---|---|

| This compound | Bicyclic Dihydrostannolane | Pd(t-Bu₃P)₂, CsF | Regioisomer 9 (Coupling at Iodine) | 49% | 96:4 |

| Substrate | Catalyst | Ligand | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|---|

| 2-bromo-4-fluoro-N-(2-(1-phenylvinyl)phenyl)aniline | Pd(dba)₃ | dppf | tBuONa | Toluene | 110 °C | 60% |

While palladium catalysis is dominant, there is growing interest in using more earth-abundant and less toxic metals like iron. Iron-catalyzed cross-coupling reactions have been developed for various transformations. For instance, an iron-catalyzed domino C-S/C-N cross-coupling reaction has been successfully applied to 2-bromo-4-chloro-1-iodobenzene (B1338351), a structurally similar analogue, to synthesize phenothiazines. minstargroup.com This demonstrates that iron catalysts can also selectively activate the C-I bond in the presence of other halogens. minstargroup.com Additionally, this compound has been noted as a starting material in a synthetic route toward strained conjugated organic molecules that utilizes iron-catalyzed tandem annulation, highlighting its compatibility with modern iron-based methodologies. u-tokyo.ac.jp

The choice of ligand coordinated to the metal center is crucial for controlling the reactivity, selectivity, and efficiency of cross-coupling reactions involving polyhalogenated substrates. polyu.edu.hkresearchgate.net

Iron-Catalyzed Cross-Coupling Methodologies

Carbon-Hydrogen Bond Activation and Functionalization Strategies

The strategic functionalization of carbon-hydrogen (C–H) bonds represents a powerful tool in modern synthesis, aiming to construct complex molecules in a more atom- and step-economical manner. sigmaaldrich.comacs.org In the context of polyhalogenated aromatic compounds like this compound, the presence of multiple halogen substituents introduces challenges and opportunities for selective C–H activation. The electronic properties of the halogens can influence the reactivity of adjacent C–H bonds, while the carbon-halogen bonds themselves offer sites for traditional cross-coupling, creating a competitive landscape between C-H and C-X (X = halogen) bond functionalization. core.ac.uknih.gov

A pertinent example of C–H activation involving a derivative of this compound is found in the synthesis of dihydroindeno[1,2,3-kl]acridines. In a study, the substrate 2-bromo-4-fluoro-N-(2-(1-phenylvinyl)phenyl)aniline was subjected to palladium-catalyzed reaction conditions. acs.org This complex transformation proceeds through a cascade involving an intramolecular Heck reaction, a 1,4-palladium migration, and a crucial C(sp²)–H activation step, leading to the formation of a polycyclic heteroaromatic system. acs.org The reaction of the 2-bromo-4-fluoro-substituted aniline (B41778) derivative yielded the corresponding dihydroindeno[1,2,3-kl]acridine in a 60% yield. acs.org This demonstrates that the C–H bonds on the aromatic framework are accessible for functionalization, even in the presence of multiple halogens which themselves are reactive sites.

The general strategy for such transformations often relies on a directing group to position the metal catalyst in proximity to a specific C–H bond, enhancing both reactivity and selectivity. acs.orgnih.gov The choice of catalyst, ligands, and reaction conditions is critical in steering the reaction towards the desired C–H functionalization pathway over competing processes like oxidative addition into a carbon-halogen bond. nih.govsioc-journal.cn

Table 1: Palladium-Catalyzed C–H Activation of a 2-Bromo-4-fluoroaniline Derivative acs.org

| Substrate | Product | Yield (%) |

|---|---|---|

| 2-bromo-4-fluoro-N-(2-(1-phenylvinyl)phenyl)aniline | 3-fluoro-12b-methyl-5,12b-dihydroindeno[1,2,3-kl]acridine | 60 |

Organometallic Reactivity: Stannyllithiation of Diarylacetylenes

The compound this compound is noted for its application in the synthesis of complex organic molecules. One of its specific uses is as a precursor in the stereo- and regioselective synthesis of tetrasubstituted alkenes via the stannyllithiation of diarylacetylenes. nih.govthieme-connect.com This method provides a powerful route to alkenes with four different aryl substituents, which are important structural motifs in medicinal chemistry and materials science.

The core of this transformation is the addition of trimethylstannyllithium (Me₃SnLi) to a diarylacetylene. nih.govfigshare.comx-mol.com This addition occurs with high stereoselectivity in an anti-fashion, resulting in a vinylstannane intermediate where the trimethylstannyl group and the lithium atom are on opposite sides of the newly formed double bond. nih.govfigshare.com The regioselectivity of this addition—which carbon of the alkyne the tin atom bonds to—is governed by the electronic and steric properties of the aryl groups on the acetylene. thieme-connect.comx-mol.com Generally, the trimethylstannyl group adds to the carbon atom that is distal from ortho-substituted aryl groups or adjacent to the more electron-rich aromatic ring. thieme-connect.com

The resulting lithio vinylstannane is a versatile intermediate. The two carbon-metal bonds (C-Li and C-Sn) can be functionalized sequentially and stereospecifically. For instance, the alkenyllithium can react with various electrophiles. Following this, the vinylstannane can participate in palladium-catalyzed cross-coupling reactions (Stille coupling) with an aryl halide, such as this compound, to introduce a third aryl group. Subsequent functionalization can introduce the fourth group, completing the synthesis of the tetraarylethene. nih.govfigshare.com

Table 2: Research Findings on Stannyllithiation of Diarylacetylenes nih.govthieme-connect.comfigshare.com

| Feature | Finding |

|---|---|

| Reaction Type | Stannyllithiation of diarylacetylenes |

| Reagent | Trimethylstannyllithium (Me₃SnLi) |

| Stereoselectivity | Exclusive anti-addition |

| Intermediate | Lithio vinylstannane |

| Regioselectivity Control | Steric and electronic properties of the diarylacetylene's substituents. Addition can achieve >99:1 selectivity. |

| Utility | Sequential and stereospecific formation of two new C-C bonds, enabling synthesis of complex tetrasubstituted alkenes. |

Generation of Highly Reactive Intermediates (e.g., Benzynes) from Related Polyhalogenated Aromatics

Highly reactive intermediates, such as benzynes (arynes), are short-lived species that serve as powerful building blocks in organic synthesis, enabling access to complex aromatic structures through cycloaddition and nucleophilic addition reactions. semanticscholar.orgresearchgate.net Polyhalogenated aromatic compounds are common precursors for generating these intermediates. The specific aryne generated and the efficiency of its formation can be highly dependent on the substitution pattern of the starting material and the choice of base. lookchemmall.com

Studies on halofluorobenzenes, which are structurally related to this compound, provide significant insight into these processes. The reaction of 1-halo-4-fluorobenzenes with a strong base can lead to benzyne (B1209423) formation via elimination. The choice of base is crucial and dictates the reaction pathway. When a strong amide base like lithium diisopropylamide (LDA) is used, elimination typically involves the most acidic proton (ortho to the fluorine) followed by the loss of the best leaving group (the heavier halogen), resulting in the formation of 4-fluorobenzyne. lookchemmall.comresearchgate.net

In stark contrast, when an organolithium base such as tert-butyllithium (B1211817) (t-BuLi) is used at low temperatures (e.g., -78 °C), a different mechanism often prevails. Instead of deprotonation, a lithium-halogen exchange can occur. However, with p-halofluorobenzenes, the reaction proceeds via lithiation at the position ortho to the fluorine, followed by the elimination of lithium fluoride, which is a poorer leaving group than other lithium halides. lookchemmall.comresearchgate.netumich.edu This method allows for the generation of 4-halobenzynes (where halo = chloro, bromo, iodo) from the corresponding 1-halo-4-fluorobenzenes. These generated benzynes can be efficiently "trapped" in situ by a diene, such as furan, in a [4+2] cycloaddition reaction to yield stable adducts. lookchemmall.comresearchgate.net

The differential reactivity highlights the synthetic utility of tuning reaction conditions to selectively generate specific reactive intermediates from polyhalogenated precursors.

Table 3: Generation and Trapping of Benzynes from Related 1,4-Dihalobenzenes lookchemmall.comresearchgate.netumich.edu

| Precursor (1,4-Dihalobenzene) | Base | Generated Benzyne Intermediate | Trapping Agent | Product | Yield (%) |

|---|---|---|---|---|---|

| 1-Chloro-4-fluorobenzene | t-BuLi | 4-Chlorobenzyne | Furan | 6-Chlorooxabenzonorbornadiene | 85 |

| 1-Bromo-4-fluorobenzene (B142099) | t-BuLi | 4-Bromobenzyne | Furan | 6-Bromooxabenzonorbornadiene | 98 |

| 1-Iodo-4-fluorobenzene | t-BuLi | 4-Iodobenzyne | Furan | 6-Iodooxabenzonorbornadiene | 55 |

Applications in Advanced Organic Synthesis and Material Science

Building Block for Complex Molecular Architectures

As a halogenated aromatic compound, 2-Bromo-4-fluoro-1-iodobenzene serves as a critical starting material for constructing intricate organic molecules. chemimpex.com The distinct electronic and steric properties conferred by the three different halogens make it an ideal substrate for a variety of coupling reactions, such as Suzuki and Sonogashira reactions, which are fundamental for creating complex organic frameworks. chemimpex.com

The compound is widely employed as a key intermediate in the synthesis of pharmaceuticals. chemimpex.comgoogle.com Its structural framework is a component in the development of a range of therapeutic agents. Research has shown its utility in creating potential anti-cancer agents and antibiotics. chemimpex.comallgreenchems.com Furthermore, it is a precursor in the synthesis of γ-secretase inhibitors, which are investigated in Alzheimer's disease research, and selective factor Xa inhibitors. ossila.comsmolecule.com The ability to selectively functionalize the molecule allows for its incorporation into advanced pharmaceutical compounds, including antivirals and enzyme regulators. allgreenchems.com

In the agrochemical sector, this compound and similar halogenated compounds are valuable precursors for developing products to protect crops. chemimpex.comallgreenchems.com It can be used in the synthesis of active ingredients for pesticides, including herbicides, insecticides, and fungicides. allgreenchems.com The incorporation of this fluorinated building block is a strategy used in the creation of new agrochemicals. chemimpex.com

Beyond established applications, this compound is a cornerstone in the design of new bioactive molecules for life science research. allgreenchems.commedchemexpress.com Its versatility in cross-coupling reactions enables researchers to efficiently generate complex molecules and libraries of novel compounds for biological screening. chemimpex.com These reactions are crucial for creating molecular frameworks, such as heterocycles and complex aromatic systems, which are frequently found in modern drug design. allgreenchems.com This makes it a valuable reagent for medicinal chemistry and drug discovery programs aimed at identifying new therapeutic agents. allgreenchems.com

| Application Area | Specific Use | Research Finding |

| Pharmaceuticals | Intermediate | Precursor for anti-cancer agents, antibiotics, and γ-secretase inhibitors for Alzheimer's research. chemimpex.comallgreenchems.comsmolecule.com |

| Agrochemicals | Precursor | Used in the synthesis of pesticides, herbicides, and fungicides. allgreenchems.com |

| Bioactive Molecules | Building Block | Enables the creation of complex molecular frameworks for drug discovery. chemimpex.comallgreenchems.com |

Precursors for Agrochemical Development (e.g., Herbicides, Insecticides, Fungicides)

Tailored Functionalization for Material Science Applications

The unique electronic properties imparted by the halogen substituents make this compound a significant compound in material science. chemimpex.comsmolecule.com It is used in the production of advanced materials, including polymers and liquid crystals, which are essential for electronic applications. chemimpex.comvulcanchem.com

This compound is utilized to synthesize functional monomers that can be integrated into specialty polymers. allgreenchems.com The introduction of halogenated aromatic units can be a method to modify and enhance the chemical and mechanical properties of polymeric materials. allgreenchems.com Its role as a building block for polymers is a key aspect of its application in materials science. vulcanchem.com

This compound can serve as a precursor for the development of organic semiconductors. allgreenchems.com These materials are critical components in optoelectronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). allgreenchems.com The compound is also employed in the production of liquid crystals, which are fundamental to modern display technologies. chemimpex.comvulcanchem.com

| Material Science Application | Specific Role | Device/Material Type |

| Polymer Synthesis | Functional Monomer | Specialty Polymers. allgreenchems.comvulcanchem.com |

| Optoelectronics | Precursor | Organic Semiconductors (for LEDs, FETs), Liquid Crystals. chemimpex.comallgreenchems.comvulcanchem.com |

Application in Liquid Crystal Systems

This compound serves as an intermediate in the production of advanced materials, including liquid crystals, which are fundamental to modern electronics and display technologies. chemimpex.com As a halogenated aromatic compound, it provides a structural scaffold for creating the rod-shaped molecules (mesogens) that are characteristic of liquid crystal phases. The fluorine substituent is particularly significant in this context, as lateral fluorination is a well-established strategy in liquid crystal design to modify key physical properties such as dielectric anisotropy (Δε), viscosity, and melting points. researchgate.net

While this compound is identified as a precursor, it is noteworthy that its isomers, such as 4-bromo-2-fluoro-1-iodobenzene, are more extensively documented in the patent literature for the synthesis of specific tolane derivatives used in nematic liquid crystal compositions. epo.orgepo.org These syntheses often involve Sonogashira cross-coupling reactions to construct the rigid core of the liquid crystal molecule. epo.org The utility of these halogenated building blocks underscores the importance of precise substitution patterns in tuning the mesomorphic and electro-optical properties of liquid crystal materials. lookchem.comworktribe.com

Synthesis of Diverse Heterocyclic and Aromatic Systems

The unique electronic properties and reactivity of each halogen atom in this compound make it an ideal starting material for the synthesis of complex molecules through sequential reactions. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, especially in metal-catalyzed cross-coupling reactions, enables chemists to selectively functionalize one site while leaving the other intact for subsequent transformations. ossila.com This stepwise approach is a cornerstone of modern synthetic strategy, allowing for the efficient construction of elaborate heterocyclic and aromatic frameworks. chemimpex.com

A notable application of this compound is in the synthesis of functionalized benzosiloxaboroles, a class of boron-containing heterocycles. These compounds are benzo-fused systems that can be considered silicon bioisosteres of benzoxaboroles and are investigated for their unique physicochemical properties.

Research has detailed a specific multi-step protocol to prepare the benzosiloxaborole known as 5-F. The synthesis commences with this compound and proceeds through a carefully orchestrated sequence of reactions that leverages the differential reactivity of the iodine and bromine substituents. The process involves an initial iodine-magnesium exchange, followed by silylation and a subsequent bromine-lithium exchange before the final boronation and hydrolysis steps to form the heterocyclic ring.

The synthetic pathway is summarized in the table below:

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | I/Mg Exchange & Silylation | i-PrMgCl·LiCl, THF, -70 °C; then Me₂Si(H)Cl | The more reactive C-I bond is selectively converted to an organomagnesium species, which then reacts with dimethylchlorosilane to introduce the silyl (B83357) group. |

| 2 | Br/Li Exchange, Boronation & Hydrolysis | t-BuLi, Et₂O, -90 °C; then B(OMe)₃; then 1 M aq. NaOH and 1 M aq. HCl | The remaining C-Br bond is lithiated, followed by reaction with trimethyl borate (B1201080) and subsequent hydrolysis to form the final benzosiloxaborole ring structure. epo.org |

This synthetic route demonstrates the precise control that can be achieved by using this compound as the starting material for creating complex, boron-containing heterocyclic systems. epo.org

The construction of complex aromatic frameworks from this compound is best exemplified by synthetic strategies that perform distinct chemical transformations at the C-I and C-Br bonds in a stepwise manner. This sequential approach is fundamental to building multifunctional molecules where each part of the structure is installed deliberately and in a specific order.

The synthesis of the benzosiloxaborole 5-F, as detailed in the previous section, is a prime example of such a sequential transformation. epo.org The process begins by targeting the most reactive site—the carbon-iodine bond—for the initial silylation reaction. epo.org Only after this first transformation is complete is the second halogen—the bromine atom—activated for the subsequent lithiation and boronation steps that finalize the heterocyclic framework. epo.org This sequence is critical for the successful synthesis of the target molecule.

This principle of sequential functionalization is broadly applicable. For instance, palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira reactions can be performed selectively. chemimpex.com A Sonogashira coupling could first be carried out at the C-I position under milder conditions, followed by a Suzuki coupling at the less reactive C-Br position under more forcing conditions. This allows for the programmed installation of two different aryl, alkyl, or alkynyl groups onto the aromatic ring, providing a powerful method for assembling complex, unsymmetrically substituted aromatic compounds from a single, versatile precursor.

Spectroscopic and Structural Characterization for Mechanistic Elucidation

Advanced Nuclear Magnetic Resonance Spectroscopy for Positional and Electronic Analysis

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Bromo-4-fluoro-1-iodobenzene. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise substitution pattern and the electronic environment of the benzene (B151609) ring can be confirmed. wiley-vch.de

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The electronegativity and size of the halogen substituents (F, Br, I) significantly influence the chemical shifts of the adjacent protons. The proton positioned between the bromine and iodine atoms would likely experience a different electronic environment compared to the others. Spin-spin coupling between the protons and with the ¹⁹F nucleus provides critical information for assigning each signal to a specific position on the ring.

In the ¹³C NMR spectrum, six unique signals are anticipated for the carbon atoms of the benzene ring, as the substitution pattern renders them chemically inequivalent. chemicalbook.com The carbons directly bonded to the halogen atoms (C-F, C-Br, C-I) exhibit characteristic chemical shifts. The C-F signal will appear as a doublet due to one-bond carbon-fluorine coupling, a key diagnostic feature. The electronic effects of the three different halogens—inductive withdrawal and resonance effects—collectively determine the specific chemical shifts, providing a detailed map of the electron distribution across the aromatic system.

¹⁹F NMR spectroscopy offers a highly sensitive probe for the fluorine-containing compound. spectrabase.com A single resonance is expected for this compound. Its chemical shift provides information about the local electronic environment, which is influenced by the adjacent bromine and iodine atoms. uni-halle.de Coupling to the nearby aromatic protons (³J(H,F) and ⁴J(H,F)) can also be observed, further confirming the substitution pattern.

Table 1: Predicted NMR Spectroscopic Data for this compound Note: Exact values can vary based on solvent and experimental conditions. Data is compiled from typical ranges for similar halogenated benzenes. chemicalbook.comchemicalbook.com

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) | Notes |

| ¹H | 7.0 - 8.0 | ³J(H,H) ≈ 7-9 Hz; ⁴J(H,H) ≈ 2-3 Hz; ³J(H,F) ≈ 8-10 Hz; ⁴J(H,F) ≈ 4-6 Hz | Three distinct signals in the aromatic region, with multiplicities determined by H-H and H-F coupling. |

| ¹³C | 90 - 165 | ¹J(C,F) ≈ 240-260 Hz; ²J(C,F) ≈ 20-25 Hz; ³J(C,F) ≈ 5-10 Hz | Six distinct signals. The carbon attached to fluorine shows a large one-bond coupling constant. |

| ¹⁹F | -100 to -120 (relative to CFCl₃) | ³J(F,H) ≈ 8-10 Hz; ⁴J(F,H) ≈ 4-6 Hz | A single resonance, likely a doublet of doublets or a more complex multiplet due to coupling with two inequivalent protons. spectrabase.com |

Mass Spectrometry for Molecular Confirmation and Reaction Monitoring

Mass spectrometry (MS) serves as a crucial analytical technique for confirming the molecular identity of this compound and for monitoring its transformation during chemical reactions. The technique provides a precise measurement of the molecule's mass-to-charge ratio (m/z), which corresponds to its molecular weight. nih.govnih.govnih.gov

The electron impact (EI) mass spectrum of this compound is characterized by a distinct molecular ion peak (M⁺). A hallmark of this spectrum is the isotopic pattern caused by the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity at m/z values corresponding to [C₆H₃⁷⁹BrFI]⁺ and [C₆H₃⁸¹BrFI]⁺. libretexts.org

Fragmentation analysis provides further structural confirmation. Common fragmentation pathways for aromatic halides involve the cleavage of the carbon-halogen bond. libretexts.org Key fragment ions expected in the mass spectrum of this compound would include those resulting from the loss of iodine ([M-I]⁺) and bromine ([M-Br]⁺) atoms.

In synthetic applications, where this compound is used as a precursor, mass spectrometry is an effective tool for reaction monitoring. chemicalbook.com For instance, in the synthesis of tetrasubstituted alkenes or benzo[c]-phenanthridines, GC-MS or LC-MS can be used to track the consumption of the starting material and the appearance of intermediates and final products over time. chemicalbook.commpg.de

Table 2: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃BrFI | thermofisher.com |

| Molecular Weight | 300.89 g/mol | nih.govchemscene.comsigmaaldrich.com |

| Exact Mass | 299.84469 Da | nih.govnih.govnih.gov |

| Molecular Ion (M⁺) | m/z ≈ 300 and 302 | Characteristic 1:1 isotopic pattern for Bromine. libretexts.org |

| Key Fragment Ion ([M-I]⁺) | m/z ≈ 173 and 175 | Loss of the iodine atom. |

X-ray Crystallography of Derivatives and Reaction Intermediates for Solid-State Structural Insights

While the crystal structure of this compound itself is not extensively detailed in the literature, X-ray crystallography has been successfully applied to elucidate the solid-state structures of its derivatives and reaction products. This technique provides definitive information on molecular geometry, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding reaction mechanisms and material properties. uci.edu

A notable example involves the synthesis of functionalized benzosiloxaboroles, where this compound serves as a key starting material. rsc.orgrsc.org In one study, a benzosiloxaborole derivative (designated 5-F) was synthesized and its structure was determined by single-crystal X-ray diffraction. rsc.org The analysis confirmed the connectivity of the atoms and revealed the precise three-dimensional arrangement of the molecule, including the planarity of the aromatic ring and the conformation of the siloxaborole group.

In another synthetic application, this compound was used in a palladium-catalyzed reaction to form complex benzo[c]-phenanthridine structures. The final structures of these polycyclic aromatic products were unequivocally confirmed by X-ray crystallography, providing essential proof of the reaction's outcome. mpg.de These crystallographic studies on derivatives are vital, as they offer a window into the steric and electronic consequences of the initial substitution pattern of this compound on the final molecular architecture.

The study of crystal structures extends beyond individual molecules to the analysis of how they pack together in the solid state. This packing is governed by a network of non-covalent interactions, including hydrogen bonds and halogen bonds, which lead to the formation of ordered supramolecular assemblies. mdpi.comnottingham.ac.ukrsc.org The analysis of these networks is fundamental to crystal engineering. ucsb.eduucl.ac.uk

The crystal structures of benzosiloxaborole derivatives, synthesized from this compound, provide excellent examples of such assemblies. rsc.org Research has shown that these molecules form predictable hydrogen-bonded (HB) motifs. The boronic acid group (-B(OH)₂) is a strong hydrogen bond donor, while the siloxane oxygen can act as an acceptor. This leads to the formation of various supramolecular structures, such as dimers, trimers, tetramers, and even extended chains, through O-H···O hydrogen bonds. rsc.org

Theoretical and Computational Chemistry Studies of 2 Bromo 4 Fluoro 1 Iodobenzene

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Aromaticity

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its physical and chemical properties. For 2-bromo-4-fluoro-1-iodobenzene, the interplay between the electronegative fluorine atom, the moderately electronegative bromine atom, and the large, polarizable iodine atom significantly influences the electronic landscape of the benzene (B151609) ring.

Electronic Structure and Reactivity Indices: The electronic structure can be described by examining molecular orbitals and reactivity indices derived from them. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. In substituted benzenes, the energies and shapes of these frontier orbitals are modulated by the substituents. For this compound, the electron-withdrawing nature of the fluorine and bromine atoms, combined with the more complex electronic influence of iodine, would lead to a lower HOMO energy compared to unsubstituted benzene, indicating a higher ionization potential.

DFT calculations on related bromofluorobenzenes have shown that the ionization energies are influenced by the position of the halogen atoms. For this compound, the combined inductive effects of the halogens would render the ring electron-deficient, affecting its susceptibility to electrophilic and nucleophilic attack.

Aromaticity: The aromaticity of the benzene ring in this compound is influenced by its halogen substituents. Aromaticity can be quantified using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). acs.org Studies on monosubstituted benzenes show that halogen substituents can slightly decrease the aromaticity of the ring, with the effect often being more pronounced for fluorine than for heavier halogens like iodine. nih.gov This is attributed to the high electronegativity of fluorine, which can distort the uniformity of the π-electron system. nih.gov While the cumulative effect of three different halogens has not been specifically calculated for this molecule, it is expected that the aromatic character would be slightly perturbed compared to benzene.

| Compound | Calculated Ionization Energy (eV) | Aromaticity Index (HOMA) |

|---|---|---|

| Benzene | 9.25 | 0.998 |

| Fluorobenzene (B45895) | 9.20 | 0.989 |

| Bromobenzene | 9.05 | 0.992 |

| Iodobenzene | 8.73 | 0.993 |

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. For this compound, DFT could be employed to study various transformations, such as cross-coupling reactions or electrophilic aromatic substitution.

In the context of electrophilic aromatic substitution, DFT calculations can determine the relative stabilities of the sigma-complex intermediates (arenium ions) that form upon attack by an electrophile. diva-portal.org The activation energy for the formation of these intermediates dictates the regioselectivity of the reaction. For this compound, an incoming electrophile would likely be directed to positions ortho and para to the activating groups and meta to the deactivating groups, although the interplay of steric and electronic effects from three different halogens makes intuitive prediction challenging. DFT calculations would be essential to definitively predict the most favorable site of attack.

DFT studies on the iodination of benzene and other arenes have shown that the process can be reversible, a factor that is less significant in chlorination and bromination. researchgate.net This highlights the importance of considering the specific nature of each halogen when modeling reactions. Furthermore, DFT can be used to study the mechanism of metal-catalyzed cross-coupling reactions, which are common for polyhalogenated aromatics. These calculations can elucidate the oxidative addition, transmetalation, and reductive elimination steps, providing insights into catalyst efficiency and selectivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational flexibility and interactions with other molecules. For a relatively rigid molecule like this compound, conformational analysis is straightforward as the primary flexibility lies in the vibrations of the substituents.

However, MD simulations are particularly useful for studying intermolecular interactions in the condensed phase. For instance, MD simulations of iodine dissolved in benzene have been performed to understand the nature of charge-transfer complexes. aip.orgaip.org These studies reveal how benzene molecules arrange themselves around the iodine, forming specific solvation structures. acs.orgacs.org For this compound, MD simulations could model its behavior in various solvents, predicting its solubility and the nature of its interactions with solvent molecules. The large and polarizable iodine atom would be a primary site for interactions like halogen bonding, where it acts as a Lewis acidic "σ-hole" donor. acs.org The fluorine atom, on the other hand, would primarily engage in dipole-dipole interactions.

Prediction of Reactivity Hotspots and Regioselectivity through Computational Models

Computational models are increasingly used to predict the regioselectivity of reactions on complex molecules, saving significant time and resources in synthetic planning. For polyhalogenated compounds like this compound, predicting which C-X bond will react in a cross-coupling reaction, or which C-H bond will be substituted in an electrophilic attack, is a non-trivial problem.

Several computational approaches can be used to predict these "reactivity hotspots":

Analysis of Electrostatic Potential: Mapping the electrostatic potential (ESP) onto the electron density surface of the molecule can reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The positions of the hydrogen atoms and the carbon atoms bonded to the halogens would have distinct ESP values, indicating their relative reactivity.

Fukui Functions: These are reactivity indices derived from DFT that indicate the propensity of a site to undergo nucleophilic, electrophilic, or radical attack. d-nb.info By calculating the Fukui functions for this compound, one could rank the reactivity of the different carbon atoms.

NMR Chemical Shift Correlation: It has been shown that calculated 1H and 13C NMR chemical shifts can correlate with the regioselectivity of reactions on halogenated heterocycles and arenes. researchgate.netnih.gov Generally, in cross-coupling reactions, the carbon atom with the most deshielded (highest chemical shift) 13C signal is the most electrophilic and therefore the most likely to react first. nih.gov

| Reaction Type | Most Probable Reaction Site | Governing Factors |

|---|---|---|

| Electrophilic Aromatic Substitution | C5 (ortho to F, meta to Br and I) | Balancing of activating/deactivating and steric effects. |

| Nucleophilic Aromatic Substitution | C1 (para to F, ortho to Br) | Stabilization of the Meisenheimer complex by electron-withdrawing groups. |

| Metal-Catalyzed Cross-Coupling | C-I bond | Lower bond dissociation energy of the C-I bond compared to C-Br and C-F. |

Future Perspectives and Emerging Research Directions

Chemo- and Regioselective Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in chemical synthesis that allows for the modification of complex molecules in the final steps of a synthetic sequence. researchgate.netacs.org This approach is highly valuable for creating molecular diversity and for the rapid synthesis of analogues of bioactive compounds without resorting to de novo synthesis. researchgate.net The structure of 2-Bromo-4-fluoro-1-iodobenzene is exceptionally well-suited for LSF due to the differential reactivity of its carbon-halogen bonds. The C-I bond is the most reactive towards transformations like cross-coupling reactions, followed by the C-Br bond, while the C-F bond is generally the most inert under these conditions.

This hierarchy of reactivity enables chemists to perform selective reactions at specific positions on the aromatic ring. For example, a derivative, 1-(2-bromo-4-fluorophenyl)-3-phenyl-1H-indole, was synthesized with an 88% yield, demonstrating the utility of the 2-bromo-4-fluorophenyl moiety in building complex heterocyclic scaffolds. acs.org Such chemoselective transformations are critical in medicinal chemistry and materials science for fine-tuning molecular properties. rsc.org The ability to introduce different functional groups in a controlled, stepwise manner makes this compound a powerful building block for constructing complex molecular architectures. acs.orgrsc.org

Exploration of Novel Catalytic Systems for Difficult Transformations

The functionalization of haloarenes often relies on transition metal catalysis, with palladium-based systems being particularly prominent. researchgate.netfluorine1.ru Research continues to focus on developing novel catalysts that can achieve difficult transformations with higher efficiency, selectivity, and broader substrate scope. For polyhalogenated arenes like this compound, catalytic systems must be able to differentiate between the various C-X bonds.

Palladium(II) acetate (B1210297) (Pd(OAc)₂) has been shown to be a highly efficient and operationally convenient catalyst for annulative reactions of 1,2-dihaloarenes, including substrates like 1-bromo-2-iodobenzene. nih.gov These reactions can proceed through palladium-associated aryne intermediates, especially when phosphine (B1218219) ligands are omitted. nih.gov This suggests that similar catalyst systems could be effective for selective transformations of this compound. The development of catalysts for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions that operate under mild conditions with low catalyst loadings is a key area of interest. researchgate.netfluorine1.ru The goal is to create more robust and recyclable catalytic systems, potentially using supported nanoparticles, which align with the principles of green chemistry. researchgate.net

Expansion into Advanced Functional Materials and Nanotechnology

Polyhalogenated aromatic compounds are important precursors for a wide range of advanced functional materials, including polymers, liquid crystals, and organic electronics. The introduction of fluorine atoms, in particular, can significantly influence the electronic properties, thermal stability, and intermolecular interactions of organic materials. The strategic functionalization of this compound allows for its incorporation into larger conjugated systems.

For example, the synthesis of fluorinated biphenyl (B1667301) derivatives via Suzuki cross-coupling reactions is a common strategy for creating components of liquid crystals and novel materials. researchgate.net Methodologies for the late-stage functionalization of complex aromatic systems, such as tetraphenylenes, have been developed to create potential hole transport materials. rsc.org By selectively replacing the iodine and bromine atoms of this compound with other functional groups, it can be used to build customized monomers for polymerization or core structures for organic light-emitting diodes (OLEDs) and other electronic devices. The precise control over the molecular structure afforded by this building block is essential for tuning the properties of the resulting materials.

Rational Design of Bioactive Compounds Based on Structural Insights

Halogen atoms play a crucial role in modern drug design. They are often introduced into lead compounds to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. acs.org Fluorine is frequently used to block metabolic sites or alter acidity, while chlorine, bromine, and iodine can participate in halogen bonding—a specific type of non-covalent interaction with biological macromolecules like proteins. acs.org

The this compound scaffold provides a unique platform for the rational design of new bioactive compounds. The three different halogens offer multiple points for interaction and modification. A key application is in the synthesis of complex heterocyclic structures known to have biological activity. For instance, a derivative of this compound was used to synthesize substituted indoles. acs.org The indole (B1671886) core is a common feature in many pharmaceuticals. By using this building block, medicinal chemists can systematically explore the chemical space around a core scaffold, optimizing interactions with a biological target to enhance potency and selectivity. The ability to selectively functionalize the C-I and C-Br bonds allows for the introduction of various substituents to probe the structure-activity relationship (SAR) of a potential drug candidate.

Compound Data

Below is a table summarizing the key properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 202865-73-4 | nih.gov |

| Molecular Formula | C₆H₃BrFI | nih.govthermofisher.com |

| Molecular Weight | 300.89 g/mol | nih.gov |

| Appearance | Clear pale yellow to yellow or pink liquid | thermofisher.com |

| Density | 2.323 g/mL at 25 °C | |

| Boiling Point | 224-225 °C | |

| Refractive Index | n20/D 1.6280 | |

| SMILES | C1=CC(=C(C=C1F)Br)I | nih.gov |

| InChI Key | GKGPZAZTXZCUMU-UHFFFAOYSA-N | nih.gov |

Q & A

Basic: What analytical methods are recommended for verifying the purity and structure of 2-bromo-4-fluoro-1-iodobenzene?

Methodological Answer:

- Purity Verification: Use gas chromatography (GC) with >95.0% purity as a baseline, as commercial batches often specify this threshold . For trace impurities, combine GC with mass spectrometry (GC-MS) to detect halogenated byproducts.

- Structural Confirmation: Employ -NMR and -NMR to resolve aromatic proton environments and substituent effects. The iodine atom’s heavy atom effect may cause splitting patterns distinct from bromine/fluorine analogs . X-ray crystallography (via SHELX refinement) is ideal for absolute configuration determination, especially when synthesizing derivatives for crystallographic studies .

Advanced: How do researchers address contradictions in spectral data for halogenated benzene derivatives like this compound?

Methodological Answer:

- Data Cross-Validation: Compare experimental NMR shifts with computational predictions (DFT or semi-empirical methods) to resolve ambiguities in substituent positioning. For example, meta-fluorine vs. para-fluorine shifts differ by ~5 ppm in -NMR .

- Isomer Differentiation: Use high-resolution mass spectrometry (HRMS) to distinguish between positional isomers (e.g., this compound vs. 1-bromo-3-fluoro-4-iodobenzene) based on exact mass and isotopic patterns .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Hazard Mitigation: The compound is classified under [危] 4-3-III (flammable solid) and [労] 57,57-2 (toxic by inhalation/skin contact) in Japanese safety guidelines . Use fume hoods, nitrile gloves, and explosion-proof refrigerators for storage.

- First Aid: Immediate decontamination with water for skin contact and medical consultation for inhalation exposure, as per Safety Data Sheets (SDS) protocols .

Advanced: How can regioselectivity challenges be managed in the synthesis of this compound derivatives?

Methodological Answer:

- Directed Metalation: Use directing groups (e.g., boronic acids) to control halogenation sites. For example, 6-bromo-2-fluoro-3-iodophenylboronic acid can undergo Suzuki-Miyaura coupling to install aryl groups selectively at the iodine position .

- Thermodynamic vs. Kinetic Control: Optimize reaction temperature and catalysts (e.g., Pd/Cu systems) to favor para-substitution over ortho/meta pathways. Computational modeling of transition states aids in predicting selectivity .

Basic: What are the key applications of this compound in organic synthesis?

Methodological Answer:

- Cross-Coupling Reactions: The iodine atom serves as a superior leaving group in Ullmann or Buchwald-Hartwig aminations, while bromine/fluorine residues stabilize intermediates .

- Crystallography: Heavy iodine atoms enhance X-ray diffraction contrast, making the compound a valuable scaffold for crystallographic studies of metal-organic frameworks (MOFs) .

Advanced: How can researchers resolve crystallographic ambiguities in halogenated aromatic compounds using SHELX?

Methodological Answer:

- Twinned Data Refinement: For crystals with twinning (common in halogen-rich structures), use SHELXL’s TWIN/BASF commands to model twin domains. Validate with R-factor convergence (<5% discrepancy) .

- Disorder Modeling: Halogen atoms (e.g., Br, I) may exhibit positional disorder. Apply PART/SUMP constraints in SHELX to refine occupancy ratios without overparameterization .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Light Sensitivity: Store in amber glass vials under inert gas (Ar/N) to prevent photolytic degradation of C-I bonds.

- Temperature Control: Long-term storage at –20°C minimizes thermal decomposition, as indicated by supplier stability data (>95% purity retention over 12 months) .

Advanced: How does isotopic labeling (e.g., 13C^{13}C13C, 15N^{15}N15N) enhance mechanistic studies of reactions involving this compound?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Use -labeled analogs to track reaction pathways in cross-coupling mechanisms. For example, -I labeling can distinguish between oxidative addition vs. radical pathways in Pd-catalyzed reactions .

- Metabolic Tracing: In pharmacological studies, -NMR with fluorine-labeled derivatives enables real-time tracking of metabolic byproducts .

Basic: How is this compound distinguished from its structural isomers in analytical workflows?

Methodological Answer:

- Chromatographic Separation: Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients. Retention times vary by ~2–3 minutes for ortho/meta/para isomers .

- Isotopic Pattern Analysis: The bromine (Br: /) and iodine (I: ) isotopic clusters provide unique HRMS signatures for unambiguous identification .

Advanced: What strategies mitigate halogen exchange side reactions during functionalization of this compound?

Methodological Answer:

- Protective Group Chemistry: Temporarily mask iodine with silyl groups (e.g., TMS-I) during bromine substitution to prevent unintended iodide displacement .

- Low-Temperature Lithiation: Use LDA or LiTMP at –78°C to deprotonate selectively without cleaving C-I bonds, enabling directed ortho-metalation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.